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Abstract

Verinurad (also known as RDEA3170) is a potent and selective inhibitor of the uric acid
transporter 1 (URAT1).[1][2] URATL1 is a key protein in the kidneys responsible for the
reabsorption of uric acid back into the bloodstream.[3][4] By inhibiting URAT1, Verinurad
increases the excretion of uric acid in the urine, thereby lowering serum uric acid (SUA) levels.
[3] This mechanism of action makes Verinurad a promising therapeutic agent for the
management of hyperuricemia, the underlying cause of gout.[1][2] This technical guide
provides a comprehensive overview of Verinurad, including its mechanism of action, preclinical
and clinical data, and detailed experimental protocols relevant to its development.

Introduction

Gout is a common and painful form of inflammatory arthritis caused by the deposition of
monosodium urate crystals in and around the joints, which is a consequence of chronic
hyperuricemia (elevated sUA levels).[1] Hyperuricemia can result from either overproduction or
underexcretion of uric acid. The majority of individuals with hyperuricemia are underexcreters.
Urate-lowering therapy is the cornerstone of gout management.[5]
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Verinurad is a non-purine, selective uric acid reabsorption inhibitor (SURI) that specifically
targets URATL1.[3][4] Structurally, it is 2-[3-(4-cyanonaphthalen-1-yl)pyridin-4-yl]sulfanyl-2-
methylpropanoic acid with the chemical formula C20H16N202S.[6] Its selective action on URAT1
offers the potential for effective sSUA lowering.[1] This document details the scientific and clinical
foundation of Verinurad for professionals in drug development and research.

Mechanism of Action

Verinurad exerts its pharmacological effect by selectively inhibiting URAT1, a transporter
protein located on the apical membrane of renal proximal tubular cells.[4] URAT1 is responsible
for the majority of uric acid reabsorption from the glomerular filtrate.[3] By binding to URAT1,
Verinurad blocks this reabsorption process, leading to increased renal excretion of uric acid
and a subsequent reduction in SUA concentrations.[3][4]
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Mechanism of Action of Verinurad

Quantitative Data

The following tables summarize the key quantitative data for Verinurad from preclinical and
clinical studies.
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Table 1: In Vitro Potency of Verinurad

Transporter

ICs0 (M)

Reference

Human URAT1

25

[1]

Table 2: Pharmacokinetic Parameters of Verinurad in Healthy Volunteers (Single Dose)

Cmax AUCo-
Dose Tmax (h) ta/2 (h) Reference
(ng/mL) (ng-h/mL)
2mg 16.3 114 0.75 10.1 [7]
5 mg 40.5 321 0.75 12.3 [7]
10 mg
38.2 271 1.25 8-12 [8]
(Japanese)
10 mg (non-
. 27.7 220 1.25 8-12 [8]
Asian)
20 mg 179 1320 0.5 151 [7]
40 mg 322 2600 0.5 15.2 [7]

Table 3: Pharmacokinetic Parameters of Verinurad in Healthy Volunteers (Multiple Doses)

AUCo-24 Accumulation
Dose Cmax (ng/mL) . Reference
(ng-h/imL) Ratio (AUC)
10 mg
38.2 271 1.34 [9]
(Japanese)
10 mg (non-
, 27.7 220 1.24 [9]
Asian)
12 mg (Chinese)  42.0 264 N/A [10][11]
24 mg (Asian) 73.6 478 N/A [10][11]
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Table 4: Clinical Efficacy of Verinurad Monotherapy in Patients with Gout or Hyperuricemia

Mean % Change in

Study Dose A [ e Reference
Phase Il (US) 5 mg -17.5 [12][13][14]
10 mg -29.1 [12][13][14]
12.5 mg -34.4 [12][13][14]
Phase Il (Japan) 2.5mg -31.7 [12][13]
5 mg -51.7 [12][13]
15 mg -55.8 [12][13]
Table 5: Clinical Efficacy of Verinurad in Combination Therapy
Combination Mean % Change in sUA Reference

from Baseline

Verinurad 10 mg + Allopurinol

-67 15][16
300 mg [15][16]
Verinurad 20 mg + Allopurinol

-74 [15][16]
300 mg
Verinurad 10 mg + Febuxostat

-76 [17][18]
40 mg
Verinurad 2.5 mg + Febuxostat

-67 [18]

80 mg

Experimental Protocols
In Vitro URAT1 Inhibition Assay

This protocol describes a representative method for determining the in vitro potency of

compounds like Verinurad on the human URATL1 transporter expressed in a mammalian cell

line.
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Workflow for In Vitro URAT1 Inhibition Assay

Materials:

Human Embryonic Kidney (HEK293) cells stably expressing human URAT1 (hURAT1-
HEK293).[19]

HEK293 cells (wild-type, as a negative control).[19]

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

24-well cell culture plates.[19]
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o Krebs-Ringer buffer (pH 8.0).[19]

 Uric acid stock solution.[19]

e Verinurad stock solution (in DMSO).

o Cell lysis buffer.

e Fluorometric uric acid assay Kkit.

e Microplate reader.

Procedure:

o Cell Culture: Maintain hURAT1-HEK293 and wild-type HEK293 cells in appropriate culture
medium at 37°C in a humidified atmosphere with 5% COa.

o Cell Seeding: Seed the cells into 24-well plates at a density of approximately 2.5 x 10° cells
per well and allow them to adhere and grow to about 80% confluency.[19]

o Compound Preparation: Prepare serial dilutions of Verinurad in Krebs-Ringer buffer from the
DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does
not exceed a level that affects cell viability (typically <0.1%).

e Pre-incubation: Remove the culture medium from the wells and wash the cells with Krebs-
Ringer buffer. Add the Verinurad dilutions to the hURAT1-HEK293 cells and incubate for 30
minutes at 37°C.[19]

 Uric Acid Uptake: Add uric acid solution to all wells (including controls) to a final
concentration of 750 uM and incubate for 30 minutes at 37°C.[19]

e Washing: Terminate the uptake by rapidly aspirating the uric acid solution and washing the
cells three times with ice-cold PBS.[19]

o Cell Lysis and Measurement: Lyse the cells and measure the intracellular uric acid
concentration using a fluorometric assay kit according to the manufacturer's instructions.[19]
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» Data Analysis: Normalize the fluorescence intensity to the protein concentration in each well.
The amount of uric acid uptake in wild-type HEK293 cells is considered background and is
subtracted from the values obtained from hURAT1-HEK293 cells.[19] The half-maximal
inhibitory concentration (ICso) is calculated by fitting the data to a four-parameter logistic
equation using appropriate software (e.g., GraphPad Prism).[19]

In Vivo Hyperuricemia Animal Model

This protocol outlines a common method for inducing hyperuricemia in rats to evaluate the
efficacy of urate-lowering agents like Verinurad.

Materials:

Male Sprague-Dawley or Wistar rats.

o Potassium oxonate (uricase inhibitor).[20]

o Hypoxanthine (purine precursor).[21]

e Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose).
e Verinurad.

» Blood collection supplies.

o Centrifuge.

e Serum uric acid, creatinine, and urea nitrogen assay Kkits.
Procedure:

o Acclimatization: House the rats in a controlled environment (temperature, humidity, light/dark
cycle) for at least one week before the experiment, with free access to standard chow and
water.

¢ Induction of Hyperuricemia:

o Prepare a suspension of potassium oxonate in a suitable vehicle.
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o Prepare a suspension of hypoxanthine in a suitable vehicle.
o Administer hypoxanthine (e.g., 500 mg/kg) via oral gavage (ig).

o Simultaneously or shortly after, administer potassium oxonate (e.g., 100 mg/kg) via
subcutaneous (sc) or intraperitoneal (ip) injection.

Dosing:

o Divide the animals into groups: normal control, hyperuricemic model (vehicle), positive
control (e.g., allopurinol), and Verinurad treatment groups (various doses).

o Administer the respective treatments orally once daily for the duration of the study.

Sample Collection:

o Collect blood samples from the tail vein or via cardiac puncture at specified time points
(e.g., before the study, and at various time points after induction and treatment).

o Separate the serum by centrifugation.

Biochemical Analysis:

o Measure the serum concentrations of uric acid, creatinine, and urea nitrogen using
commercially available assay kits.

Data Analysis:

o Compare the serum uric acid levels between the different treatment groups and the
hyperuricemic model group using appropriate statistical methods (e.g., ANOVA followed by
a post-hoc test).

Clinical Development

Verinurad has been evaluated in several Phase | and Phase Il clinical trials, both as a
monotherapy and in combination with xanthine oxidase inhibitors (XOIs) like allopurinol and
febuxostat.[12][16][22]
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Phase | Studies

Phase | trials in healthy volunteers have demonstrated that Verinurad is rapidly absorbed and
exhibits dose-proportional pharmacokinetics.[3][10] These studies established the initial safety,

tolerability, and pharmacokinetic profile of the drug.[3][10]

Phase Il Studies

Phase Il studies have been conducted in patients with gout and/or asymptomatic
hyperuricemia.[12][13] These trials were typically randomized, double-blind, and placebo-
controlled, with a dose-escalation design.[12] The primary endpoint was generally the
percentage change from baseline in sUA.[12][13]

Patient Screening
(Gout/Hyperuricemia Diagnosis, sUA levels)

:

Randomization

Zl N

Verinurad (Low Dose) Verinurad (High Dose) Placebo

e

Treatment Period
(e.g., 12-24 weeks)

N

Follow-up Period Primary Endpoint Assessment
(e.g., 2-4 weeks) (% Change in sUA from Baseline)

Secondary Endpoint & Safety Assessment
(Proportion of patients reaching sUA target, AES)
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Representative Phase 1l Clinical Trial Design

Combination Therapy

Studies combining Verinurad with XOlIs have shown significantly greater sUA lowering than
either agent alone.[16][18][23] The rationale for this combination is the complementary
mechanisms of action: XOls reduce the production of uric acid, while Verinurad enhances its
excretion.[4] This dual approach can be particularly beneficial for patients who do not achieve
target sUA levels with XOI monotherapy.[15]

Safety and Tolerability

Verinurad has been generally well-tolerated in clinical trials.[10][24] The most common
treatment-emergent adverse events are typically mild to moderate in severity.[10] When used
as a monotherapy, an increase in renal-related adverse events has been observed, which is a
known effect of uricosuric agents due to increased uric acid concentration in the renal tubules.
[12][14] The combination with an XOI, which reduces the production of uric acid, may mitigate
this risk.[5] No drug-drug interactions of clinical significance have been observed with
allopurinol or febuxostat.[15][17][23]

Conclusion

Verinurad is a potent and selective URAT1 inhibitor that has demonstrated significant SUA-
lowering efficacy in both preclinical and clinical studies. Its mechanism of action directly
addresses the underexcretion of uric acid, a primary cause of hyperuricemia. While further
investigation is ongoing, particularly in combination with XOls, Verinurad represents a
promising therapeutic option for the management of hyperuricemia and gout. This technical
guide provides a foundational understanding of Verinurad for researchers and drug
development professionals, summarizing the key data and methodologies that underpin its
development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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